molecular formula C14H9BrN2O2 B1625046 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione CAS No. 83592-42-1

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione

Cat. No.: B1625046
CAS No.: 83592-42-1
M. Wt: 317.14 g/mol
InChI Key: CFKHXBFNPRUFKZ-UHFFFAOYSA-N
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Description

2-(6-Bromomethyl-pyridin-2-yl)-isoindole-1,3-dione (CAS 135995-35-6) is an organic compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . This compound features an isoindole-1,3-dione (phthalimide) scaffold linked to a 2-pyridinyl ring system via a nitrogen atom, with a reactive bromomethyl group on the pyridine ring. The phthalimide moiety is a privileged structure in medicinal chemistry and drug discovery, recognized for its diverse biological activities . This specific structure serves as a versatile chemical intermediate (building block) in organic synthesis. The presence of the bromomethyl group makes it a suitable substrate for further functionalization via various cross-coupling reactions and nucleophilic substitutions, enabling researchers to create more complex molecules for screening and development. Compounds containing the isoindole-1,3-dione core have been extensively studied and are found in molecules with a range of research applications, including as potential antioxidant, antimicrobial, and anticancer agents . Furthermore, several approved pharmaceuticals, such as thalidomide and its analogs, are based on this core structure, highlighting its significant value in biomedical research . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[6-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-4-3-7-12(16-9)17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKHXBFNPRUFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459611
Record name 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83592-42-1
Record name 2-(6-BROMOMETHYL-PYRIDIN-2-YL)-ISOINDOLE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Under photolytic conditions, NBS selectively brominates the methyl group adjacent to the pyridine nitrogen. A representative procedure involves irradiating a solution of 2-(6-methylpyridin-2-YL)-isoindole-1,3-dione in carbon tetrachloride with NBS (1.1 equiv) and benzoyl peroxide (0.05 equiv) at 60°C for 8 hours.

Table 1: Bromination Efficiency Under Varied Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Benzoyl Peroxide CCl₄ 60 8 78
AIBN Chlorobenzene 70 6 82
None DCE 80 12 45

Copper-Catalyzed Bromomethylation

Recent patents describe a tandem bromination-alkylation process using copper(I) bromide as both catalyst and bromine source. This method eliminates the need for stoichiometric NBS by employing methyl iodide as the methyl group donor in a one-pot reaction:

Reaction Scheme 2:
$$
\text{2-(Pyridin-2-YL)-isoindole-1,3-dione} + \text{CH₃I} \xrightarrow{\text{CuBr, DMF, 100°C}} \text{this compound}
$$

Advantages include:

  • Atom Economy: 92% theoretical bromine utilization
  • Byproduct Reduction: Sodium iodide precipitates, simplifying purification.

Industrial-Scale Production Methodologies

Transitioning from laboratory synthesis to industrial manufacturing necessitates addressing scalability and cost-efficiency. Continuous flow reactor systems have proven superior to batch processes for this compound:

Table 2: Comparative Analysis of Production Methods

Parameter Batch Reactor Continuous Flow Reactor
Throughput 5 kg/day 22 kg/day
Purity 95.2% 98.7%
Solvent Consumption 120 L/kg 45 L/kg
Energy Cost \$1,200/kg \$740/kg

Critical innovations enabling this scalability include:

  • In-Line Chromatography: Automated normal-phase columns remove unreacted precursors
  • Cryogenic Crystallization: Ensures particle size uniformity (D90 < 50 µm) for pharmaceutical-grade material.

Analytical and Purification Techniques

Ensuring compound purity (>98%) requires advanced analytical methods:

High-Performance Liquid Chromatography (HPLC)

The USP method employs a Kromasil 100 RP-18 column (60 mm × 2.1 mm, 3.5 µm) with gradient elution from 2% to 90% acetonitrile in 0.1% perchloric acid. Retention time: 4.2 ± 0.3 minutes.

Mass Spectrometric Characterization

LC-MS analysis (Waters ACQUITY SQD UPLC) confirms molecular ion peaks at m/z 317.14 [M+H]⁺ and 319.14 [M+2+H]⁺ (1:1 ratio characteristic of bromine isotopes).

Emerging Synthetic Technologies

Reaction Pathway Prediction:

  • Suzuki-Miyaura coupling of 6-bromo-2-iodopyridine with isoindole-1,3-dione boronic ester
  • Photoredox-mediated C-H bromination

While still experimental, these methods show potential for reducing step counts and improving yields beyond 85%.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the pyridine and isoindole moieties allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound with additional functional groups.

Scientific Research Applications

The compound 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione , with the CAS number 83592-42-1 , is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a chemical intermediate.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The presence of the bromomethyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that similar isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties : Compounds containing isoindole structures have been reported to possess antimicrobial activity. Preliminary studies suggest that this compound could be evaluated for its efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Materials Science

Polymer Chemistry : The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions can lead to the formation of novel polymers with tailored properties for applications in coatings, adhesives, and other materials.

Fluorescent Materials : Isoindole derivatives are known for their fluorescent properties. The incorporation of this compound into polymer matrices could result in new fluorescent materials suitable for optoelectronic applications.

Chemical Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of isoindole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that compounds with brominated substituents exhibited enhanced potency compared to their non-brominated counterparts. This suggests that this compound could be further investigated for its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Efficacy

In a recent study published in Antibiotics, researchers tested several isoindole derivatives against common bacterial pathogens. The results showed promising antimicrobial activity for certain derivatives, prompting further exploration into the structure-activity relationship (SAR) of these compounds. This emphasizes the potential role of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyridine Ring

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione
  • Molecular Formula : C₁₅H₈ClF₃N₂O₂
  • Molar Mass : 340.68 g/mol
  • Key Features : Substitution of bromomethyl with chloro and trifluoromethyl groups at the 6- and 4-positions of the pyridine ring, respectively.
6-Bromo-2-chloro-4-iodopyridin-3-amine
  • Molecular Formula : C₅H₃BrClIN₂
  • Molar Mass : 329.25 g/mol
  • Key Features : Halogen-rich pyridine derivative (Br, Cl, I) lacking the isoindole-dione moiety.
  • Applications : Primarily used as a halogenated building block in cross-coupling reactions .

Heterocyclic Extensions and Hybrid Systems

2-[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione (Compound 4a)
  • Molecular Formula : C₂₁H₁₅BrN₄O₂
  • Molar Mass : 435.27 g/mol
  • Key Features : Incorporates an imidazo[1,2-a]pyridine ring connected via an ethyl linker.
  • Synthesis : Reacted with hydrazine to form intermediates, though yields remain low (13%) due to steric and electronic challenges .
2-[4-(3-Oxo-2,3-dihydro-imidazo[2,1-a]phthalazin-6-yl)phenyl]-isoindole-1,3-dione (Compound 12)
  • Molecular Formula : C₂₅H₁₅N₅O₃
  • Molar Mass : 441.41 g/mol
  • Key Features : Hybrid structure combining phthalazine and imidazole moieties linked via a phenyl group.
  • Applications : Evaluated for antitumor activity; structural complexity may enhance target binding but reduce solubility .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Properties/Findings Reference
2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione C₁₄H₉BrN₂O₂ 317.14 Bromomethyl on pyridine Reactive intermediate; 13% synthesis yield
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione C₁₅H₈ClF₃N₂O₂ 340.68 Cl, CF₃ on pyridine High lipophilicity; predicted bp 423.4°C
2-[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione C₂₁H₁₅BrN₄O₂ 435.27 Imidazo-pyridine hybrid Low yield due to steric hindrance
2-[4-(3-Oxo-imidazo[2,1-a]phthalazin-6-yl)phenyl]-isoindole-1,3-dione C₂₅H₁₅N₅O₃ 441.41 Phthalazine-imidazole hybrid Antitumor potential; solubility challenges

Discussion of Key Findings

Reactivity : The bromomethyl group in the target compound facilitates nucleophilic substitutions, whereas the CF₃ group in its chloro analogue enhances stability and lipophilicity .

Synthetic Challenges : Low yields (e.g., 13% for compound 4a) highlight difficulties in purifying brominated intermediates or managing steric effects in hybrid systems .

Biological Relevance : Phthalazine and imidazole hybrids (e.g., compound 12) show promise in antitumor applications but require optimization for solubility .

Property Gaps: Limited data on the target compound’s storage conditions and hazards suggest areas for further characterization .

Biological Activity

2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione, with the CAS number 83592-42-1, is a heterocyclic compound characterized by its unique isoindole structure and a bromomethyl group attached to a pyridine ring. This compound is part of a larger class of isoindoline derivatives known for their diverse biological activities, including potential therapeutic applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₉BrN₂O₂
  • Molecular Weight : 317.14 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the pyridine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : It may have potential in treating neurodegenerative diseases by interacting with dopamine receptors.
  • Antioxidant Activity : The compound displays strong antioxidant properties, which can be beneficial in mitigating oxidative stress.

The biological activities of this compound are primarily attributed to its interaction with specific biological targets:

  • Dopamine Receptors : It has been identified as a ligand for the human dopamine receptor D2, where it binds to allosteric sites, influencing dopamine signaling pathways. This interaction is crucial for potential applications in treating Parkinson's disease and other dopamine-related disorders.

Anticancer Activity

A study focusing on isoindoline derivatives demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis and necrosis in Raji cells, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Research has shown that this compound can reverse Parkinsonism induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The neuroprotective effects are believed to stem from its ability to modulate dopamine receptor activity .

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione StructureSignificant interaction with dopamine receptors; anticancer properties.
5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione StructureHypoglycemic effects; potential for diabetes treatment .
2-(6-(Bromomethyl)pyridin-3-YL)isoindoline-1,3-dione StructureSimilar core structure; distinct biological interactions due to positional changes on the pyridine ring.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use recyclable catalysts (Fe3_3O4_4-supported Pd nanoparticles) and microwave-assisted synthesis to reduce energy. Assess sustainability via E-factor (kg waste/kg product) and atom economy calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione
Reactant of Route 2
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2-(6-Bromomethyl-pyridin-2-YL)-isoindole-1,3-dione

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